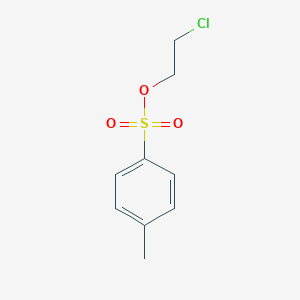

2-Chloroethyl p-toluenesulfonate

Description

Properties

IUPAC Name |

2-chloroethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO3S/c1-8-2-4-9(5-3-8)14(11,12)13-7-6-10/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXNMIUJDTOMBPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20883256 | |

| Record name | Ethanol, 2-chloro-, 1-(4-methylbenzenesulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80-41-1 | |

| Record name | 2-Chloroethyl p-toluenesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloroethyl p-tosylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloroethyl p-toluenesulfonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6079 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-chloro-, 1-(4-methylbenzenesulfonate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2-chloro-, 1-(4-methylbenzenesulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroethyl toluene-4-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.162 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloroethyl p-Toluenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-chloroethyl p-toluenesulfonate (also known as 2-chloroethyl tosylate). This compound is a valuable bifunctional reagent in organic synthesis, frequently utilized as an intermediate in the production of pharmaceuticals and other fine chemicals. This document details established synthetic protocols, outlines key reaction parameters, and presents a thorough summary of its physicochemical and spectroscopic properties. The information is intended to equip researchers and professionals in drug development and chemical synthesis with the necessary knowledge for the successful preparation and identification of this important compound.

Synthesis of 2-Chloroethyl p-Toluenesulfonate

The most common and effective method for the synthesis of 2-chloroethyl p-toluenesulfonate is the tosylation of 2-chloroethanol. This reaction involves the treatment of 2-chloroethanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine, which acts as both a solvent and a scavenger for the hydrochloric acid byproduct. Dichloromethane (DCM) is often used as a co-solvent.[1][2] The reaction is generally performed at a low temperature initially (0 °C) and then allowed to proceed at room temperature.[1][2][3]

The overall reaction is as follows:

Caption: General reaction scheme for the synthesis of 2-chloroethyl p-toluenesulfonate.

Experimental Protocol

This section details a common laboratory-scale procedure for the synthesis of 2-chloroethyl p-toluenesulfonate.

Materials and Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Reagents:

-

p-Toluenesulfonyl chloride (TsCl)

-

2-Chloroethanol

-

Pyridine

-

Dichloromethane (DCM)

-

Hydrochloric acid (concentrated)

-

Water (deionized)

-

Magnesium sulfate or sodium sulfate (anhydrous)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve p-toluenesulfonyl chloride (1.2-1.5 equivalents) in dichloromethane and pyridine (used as a base) at 0 °C using an ice bath.[1][3]

-

Slowly add 2-chloroethanol (1 equivalent) to the stirred solution, ensuring the temperature remains low.[1][2]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours (typically 4-15 hours) until completion, which can be monitored by Thin Layer Chromatography (TLC).[1][3]

-

Upon completion, the reaction mixture is transferred to a separatory funnel and washed with water.[1][3]

-

The organic layer is then washed with dilute hydrochloric acid to remove excess pyridine, followed by another wash with water.[1][2]

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.[2][3]

-

The final product, 2-chloroethyl p-toluenesulfonate, is typically obtained as a clear, colorless to pale yellow liquid or syrup.[1][4][5]

Reagent Quantities and Yield

The following table summarizes typical reagent quantities used in the synthesis.

| Reagent | Molar Ratio (to 2-Chloroethanol) | Typical Quantity (Example) | Reference |

| 2-Chloroethanol | 1.0 | 8.6 g | [2] |

| p-Toluenesulfonyl Chloride | ~1.2 | 20.5 g | [2] |

| Pyridine | Varies | 50 mL | [2] |

| Dichloromethane | Solvent | 180 mL | [1] |

| Product Yield | Up to 100% | [1] |

Characterization of 2-Chloroethyl p-Toluenesulfonate

Proper characterization is crucial to confirm the identity and purity of the synthesized compound. This involves determining its physical properties and analyzing its spectroscopic data.

Caption: Workflow for the characterization of 2-chloroethyl p-toluenesulfonate.

Physicochemical Properties

The following table summarizes the key physical and chemical properties of 2-chloroethyl p-toluenesulfonate.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₁ClO₃S | [4][6][7] |

| Molecular Weight | 234.7 g/mol | [1][4][7] |

| Appearance | Clear colorless to yellow liquid/syrup | [1][4][5] |

| Melting Point | 157-161 °C | [4][6][8] |

| Boiling Point | 153 °C at 0.3 mmHg | [4][6][7][8] |

| Density | 1.294 g/mL at 25 °C | [4][6][7][8] |

| Refractive Index (n20/D) | 1.529 | [4][6][7] |

| Solubility | Soluble in benzene; slightly soluble in chloroform and methanol; insoluble in water. | [4] |

| CAS Number | 80-41-1 | [4][6][7][8] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation of the molecule.

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule.[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz | Reference |

| 7.81 | Doublet | 2H | Aromatic H (meta to CH₃) | 8.3 | [1] |

| 7.37 | Doublet | 2H | Aromatic H (ortho to CH₃) | 8.3 | [1] |

| 4.23 | Triplet | 2H | O-CH₂ | 5.9 | [1] |

| 3.66 | Triplet | 2H | CH₂-Cl | 5.9 | [1] |

| 2.46 | Singlet | 3H | Ar-CH₃ | - | [1] |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.[9]

| Chemical Shift (δ) ppm | Assignment |

| ~145 | Aromatic C-S |

| ~134 | Aromatic C-CH₃ |

| ~130 | Aromatic CH (ortho to CH₃) |

| ~128 | Aromatic CH (meta to CH₃) |

| ~69 | O-CH₂ |

| ~42 | CH₂-Cl |

| ~22 | Ar-CH₃ |

Note: Specific peak assignments for ¹³C NMR can vary slightly depending on the solvent and instrument.

The IR spectrum helps to identify the functional groups present in the molecule.[10]

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| ~3000-2850 | C-H stretch | Alkyl and Aromatic |

| ~1600, ~1475 | C=C stretch | Aromatic Ring |

| ~1360, ~1175 | S=O stretch | Sulfonate Ester |

| ~1100-1000 | C-O stretch | Ester |

| ~750-650 | C-Cl stretch | Alkyl Halide |

Safety Information

2-Chloroethyl p-toluenesulfonate is classified as a harmful and toxic substance.[4][6] It is harmful if swallowed and can cause irritation to the eyes and skin.[4][6] When handling this compound, it is essential to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4] All work should be conducted in a well-ventilated fume hood.[4]

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of 2-chloroethyl p-toluenesulfonate. The tosylation of 2-chloroethanol is a reliable and high-yielding synthetic route. The physicochemical and spectroscopic data presented here serve as a valuable reference for the identification and quality control of the synthesized product. Adherence to the described protocols and safety precautions will enable researchers and professionals to effectively utilize this versatile reagent in their synthetic endeavors.

References

- 1. Synthesis routes of 2-Chloroethyl p-toluenesulfonate [benchchem.com]

- 2. prepchem.com [prepchem.com]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. chembk.com [chembk.com]

- 5. 2-Chloroethyl p-toluenesulfonate, 97% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 6. Page loading... [guidechem.com]

- 7. p-トルエンスルホン酸2-クロロエチル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 2-CHLOROETHYL P-TOLUENESULFONATE CAS#: 80-41-1 [m.chemicalbook.com]

- 9. 2-CHLOROETHYL P-TOLUENESULFONATE(80-41-1) 13C NMR [m.chemicalbook.com]

- 10. 2-CHLOROETHYL P-TOLUENESULFONATE(80-41-1) IR Spectrum [chemicalbook.com]

physical and chemical properties of 2-Chloroethyl p-toluenesulfonate

An In-depth Technical Guide to 2-Chloroethyl p-toluenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of 2-Chloroethyl p-toluenesulfonate. The information is intended for professionals in research and development who utilize this versatile reagent in organic synthesis.

Introduction

2-Chloroethyl p-toluenesulfonate, also known as 2-chloroethyl tosylate, is an organic compound widely used in chemical synthesis.[1] It belongs to the family of sulfonate esters. The presence of the p-toluenesulfonate (tosylate) group, an excellent leaving group, makes this compound a potent alkylating agent. This property is fundamental to its role in the synthesis of a variety of molecules, including pharmaceuticals, dyes, and agrochemicals. Its utility lies in its ability to introduce a 2-chloroethyl group into a target molecule through nucleophilic substitution reactions.

Physical and Chemical Properties

2-Chloroethyl p-toluenesulfonate is typically a clear, colorless to yellow liquid at room temperature.[2][3][4] It is characterized by its insolubility in water and solubility in organic solvents like benzene, chloroform, and methanol.[2]

Quantitative Data Summary

The key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁ClO₃S | [1][2][4] |

| Molecular Weight | 234.70 g/mol | [5][6] |

| Appearance | Clear colorless to pale yellow liquid | [2][3][4] |

| Melting Point | 157-161 °C | [7][2] |

| Boiling Point | 153 °C at 0.3 mmHg | [2][6] |

| Density | 1.294 g/mL at 25 °C | [2][6] |

| Refractive Index (n²⁰/D) | 1.529 | [2][6] |

| Flash Point | >110 °C (>230 °F) | [7][2][3] |

| Vapor Pressure | 4.87 x 10⁻⁶ mmHg at 25 °C | [2] |

| Solubility | Insoluble in water; Slightly soluble in Chloroform and Methanol; Soluble in Benzene. | [2] |

| Storage Temperature | 2-8 °C | [2][6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 2-Chloroethyl p-toluenesulfonate.

| Technique | Data | Source(s) |

| ¹H NMR | δ=7.81 (d, 2H), 7.37 (d, 2H), 4.23 (t, 2H), 3.66 (t, 2H), 2.46 (s, 3H) | [5] |

| ¹³C NMR | Spectra available, specific peak data not detailed in search results. | [8] |

| Mass Spectrometry (MS) | Spectra available, specific m/z data not detailed in search results. | [8] |

| Infrared (IR) Spectroscopy | Spectra available, specific peak data not detailed in search results. | [9][8] |

Chemical Reactivity and Applications

The primary chemical utility of 2-Chloroethyl p-toluenesulfonate stems from its function as an alkylating agent. The tosylate group is an excellent leaving group, facilitating nucleophilic substitution reactions, primarily through an Sₙ2 mechanism.[10] This reaction involves a "backside attack" by a nucleophile, resulting in the inversion of stereochemistry at the reaction center.[11]

It is a key reactant for the synthesis of various organic compounds, including triphenylethanamine and fluorinated carbazole derivatives.[1] The compound is incompatible with strong oxidizing agents and strong bases.[3][12]

Sₙ2 Reaction Mechanism

The diagram below illustrates the generalized Sₙ2 reaction mechanism where a nucleophile (Nu⁻) attacks 2-Chloroethyl p-toluenesulfonate.

Caption: Sₙ2 reaction of 2-Chloroethyl p-toluenesulfonate with a nucleophile.

Experimental Protocols

Synthesis of 2-Chloroethyl p-toluenesulfonate

This protocol describes a common method for the synthesis of 2-Chloroethyl p-toluenesulfonate from p-toluenesulfonyl chloride and 2-chloroethanol.[5][13]

Materials and Equipment:

-

p-Toluenesulfonyl chloride

-

2-Chloroethanol

-

Pyridine

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), concentrated

-

Water

-

1 L Round-bottom flask (RBF)

-

1 L Separatory funnel

-

Ice bath

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Reaction Setup: Place the 1 L round-bottom flask in an ice bath. Add 180 mL of dichloromethane (DCM), followed by 172 g (0.884 mol) of p-toluenesulfonyl chloride and 59 g (0.75 mol) of pyridine.[5] Stir the mixture for approximately 5 minutes.

-

Addition of Alcohol: Slowly add 40.3 g (0.496 mol) of 2-chloroethanol to the stirring mixture.[5]

-

Reaction: Remove the flask from the ice bath and allow it to stir at room temperature for 15 hours.[5]

-

Workup - Washing: Pour the reaction mixture into a 1 L separatory funnel. Wash the organic phase twice with a solution of 300 mL water and 50 mL pyridine.[5] Following this, wash again with a solution of 300 mL water and 75 mL of 36% wt aq. HCl.[5] Discard the aqueous phase after each wash.

-

Isolation: Remove the solvent (DCM) from the organic phase at reduced pressure using a rotary evaporator. The resulting product is a faint yellow, thick syrup.[5]

Synthesis Workflow Diagram

The following diagram outlines the key steps in the synthesis protocol.

Caption: Workflow for the synthesis of 2-Chloroethyl p-toluenesulfonate.

Safety and Handling

Proper handling of 2-Chloroethyl p-toluenesulfonate is essential due to its hazardous nature. It is classified as harmful if swallowed.[6][14][15]

| Safety Aspect | Information | Source(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | [6] |

| Signal Word | Warning | [6][15] |

| Hazard Statements | H302: Harmful if swallowed | [6][14] |

| Precautionary Statements | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | [14][15] |

| Personal Protective Equipment (PPE) | Eyeshields, face shields, protective gloves, and suitable respirator. | [12] |

| Storage | Store in a dry, cool, and well-ventilated place in a tightly closed container. Recommended temperature: 2-8°C. | [2][14] |

| Incompatibilities | Strong oxidizing agents, strong bases. | [3][12] |

| Disposal | Dispose of contents/container to an approved waste disposal plant. | [3][14] |

First Aid Measures:

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[3][12]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing contaminated clothing. Get medical attention.[3][12]

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[3][12]

-

Ingestion: Clean mouth with water and get medical attention.[3][12] Do not induce vomiting.[14]

References

- 1. lookchem.com [lookchem.com]

- 2. chembk.com [chembk.com]

- 3. fishersci.com [fishersci.com]

- 4. 2-Chloroethyl p-toluenesulfonate, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. Synthesis routes of 2-Chloroethyl p-toluenesulfonate [benchchem.com]

- 6. 2-Chloroethyl p-toluenesulfonate 97 80-41-1 [sigmaaldrich.com]

- 7. Page loading... [guidechem.com]

- 8. 2-CHLOROETHYL P-TOLUENESULFONATE(80-41-1) 13C NMR spectrum [chemicalbook.com]

- 9. Ethanol, 2-chloro-, 1-(4-methylbenzenesulfonate) | C9H11ClO3S | CID 6639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. fishersci.com [fishersci.com]

- 13. prepchem.com [prepchem.com]

- 14. echemi.com [echemi.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to 2-Chloroethyl p-toluenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 2-Chloroethyl p-toluenesulfonate, a key intermediate in organic synthesis. It covers its chemical identity, physicochemical properties, experimental protocols for its preparation, and its role as a versatile building block in chemical and pharmaceutical research.

Chemical Identity and Structure

2-Chloroethyl p-toluenesulfonate, also commonly known as 2-chloroethyl tosylate, is an organic compound valued for its utility as an alkylating agent. The tosyl group is an excellent leaving group, making the compound reactive towards nucleophiles.

-

IUPAC Name : 2-chloroethyl 4-methylbenzene-1-sulfonate[4][7]

-

Synonyms : 2-Chloroethyl tosylate, 2-Tosyloxyethyl chloride, p-Toluenesulfonic acid 2-chloroethyl ester[3][7]

Chemical Structure:

The structure consists of a p-toluenesulfonate (tosylate) group esterified with 2-chloroethanol.

Physicochemical and Toxicological Data

The following table summarizes the key quantitative properties of 2-Chloroethyl p-toluenesulfonate. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Citations |

| Molecular Weight | 234.70 g/mol | [1][5][7] |

| Appearance | Clear colorless to pale yellow liquid | [2][9][10][11] |

| Boiling Point | 153 °C at 0.3 mmHg | [1][2] |

| Density | 1.294 g/mL at 25 °C | [1][2] |

| Refractive Index | n20/D 1.529 | [1][2] |

| Flash Point | >113 °C (>235.4 °F) - closed cup | [1][2] |

| Solubility | Insoluble in water; Soluble in benzene, chloroform, and methanol. | [2][11] |

| Storage Temperature | 2-8°C | [1][11] |

| Acute Toxicity (Oral) | LD50 Oral - Rat: 498 mg/kg | [2] |

| Hazard Class | 6.1 | [2] |

Experimental Protocols: Synthesis

2-Chloroethyl p-toluenesulfonate is typically synthesized via the esterification of 2-chloroethanol with p-toluenesulfonyl chloride in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct. Below are two detailed laboratory-scale procedures.

Protocol 1: Synthesis in Dichloromethane

This protocol describes a high-yield synthesis using dichloromethane (DCM) as the solvent.

-

Reactants and Reagents :

-

p-Toluenesulfonyl chloride (172 g, 0.884 mol)

-

Pyridine (59 g, 0.75 mol)

-

2-Chloroethanol (40.3 g, 0.496 mol) (Note: The original source refers to 1-Chloroethanol, which is likely a typo and should be 2-Chloroethanol based on the product structure)

-

Dichloromethane (DCM, 180 mL)

-

36% wt aq. HCl

-

-

Procedure :

-

Combine p-toluenesulfonyl chloride and pyridine in 180 mL of DCM in a 1 L round-bottom flask.

-

Cool the flask in an ice bath for approximately 5 minutes.

-

Slowly add 2-chloroethanol to the cooled mixture.

-

Remove the flask from the ice bath and stir the reaction mixture at room temperature for 15 hours.

-

Transfer the mixture to a 1 L separatory funnel for workup.

-

Wash the organic phase twice with a solution of 300 mL water and 50 mL pyridine.

-

Perform a subsequent wash with 300 mL water and 75 mL of 36% wt aq. HCl, discarding the aqueous phase after each wash.

-

Remove the solvent (DCM) under reduced pressure to yield the final product as a faint yellow, thick syrup. This procedure reports a 100% yield (116 g, 0.494 mol).[8]

-

Protocol 2: Synthesis in Pyridine

This alternative protocol uses pyridine as both the base and the solvent.

-

Reactants and Reagents :

-

p-Toluenesulfonyl chloride (20.5 g)

-

2-Chloroethanol (8.6 g)

-

Pyridine (50 mL)

-

Ether

-

Dilute hydrochloric acid

-

Magnesium sulfate

-

-

Procedure :

-

Add p-toluenesulfonyl chloride to a mixture of 2-chloroethanol and pyridine.[12]

-

Stir the mixture at 0°C for one hour.[12]

-

Pour the reaction mixture into ice water.

-

Extract the organic phase with ether.[12]

-

Wash the ether extract with dilute hydrochloric acid.[12]

-

Dry the extract over magnesium sulfate.

-

Evaporate the ether to yield the 2-chloroethyl p-toluenesulfonate product.[12]

-

Applications in Research and Drug Development

2-Chloroethyl p-toluenesulfonate is a bifunctional compound, featuring two reactive sites: the chloro group and the tosylate group. The tosylate is an excellent leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This reactivity makes it a valuable building block and alkylating agent in organic synthesis.

In drug development, it is often used to introduce a 2-chloroethyl group into a molecule. This functional group is a precursor to various other functionalities or can act as a reactive handle for further chemical modifications. It is classified as a research chemical and building block, often found in libraries of compounds used for creating pharmaceutical intermediates and API (Active Pharmaceutical Ingredient) impurities for analytical purposes.[8][13]

Visualized Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of 2-Chloroethyl p-toluenesulfonate as described in the experimental protocols.

Caption: Synthesis workflow for 2-Chloroethyl p-toluenesulfonate.

References

- 1. 2-Chloroethyl p-toluenesulfonate 97 80-41-1 [sigmaaldrich.com]

- 2. chembk.com [chembk.com]

- 3. lookchem.com [lookchem.com]

- 4. 2-Chloroethyl p-toluenesulfonate, 97% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. 2-Chloroethyl p-toluenesulfonate - [sigmaaldrich.com]

- 6. PubChemLite - 2-chloroethyl p-toluenesulfonate (C9H11ClO3S) [pubchemlite.lcsb.uni.lu]

- 7. 2-Chloroethyl p-Toluenesulfonate 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 8. Synthesis routes of 2-Chloroethyl p-toluenesulfonate [benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. 2-Chloroethyl p-toluenesulfonate, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 11. 2-CHLOROETHYL P-TOLUENESULFONATE CAS#: 80-41-1 [m.chemicalbook.com]

- 12. prepchem.com [prepchem.com]

- 13. theclinivex.com [theclinivex.com]

Spectroscopic Profile of 2-Chloroethyl p-toluenesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2-Chloroethyl p-toluenesulfonate (CAS No. 80-41-1), a key intermediate in organic synthesis. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, supplemented by detailed experimental protocols.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 2-Chloroethyl p-toluenesulfonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.81 | Doublet (d) | 2H | Aromatic H (ortho to SO₂) |

| 7.37 | Doublet (d) | 2H | Aromatic H (ortho to CH₃) |

| 4.23 | Triplet (t) | 2H | -OCH₂- |

| 3.66 | Triplet (t) | 2H | -CH₂Cl |

| 2.46 | Singlet (s) | 3H | -CH₃ |

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~145 | Aromatic C-SO₂ |

| ~134 | Aromatic C-CH₃ |

| ~130 | Aromatic CH (ortho to SO₂) |

| ~128 | Aromatic CH (ortho to CH₃) |

| ~69 | -OCH₂- |

| ~41 | -CH₂Cl |

| ~22 | -CH₃ |

Infrared (IR) Spectroscopy

The following table lists the characteristic absorption bands observed in the infrared spectrum of 2-Chloroethyl p-toluenesulfonate.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~1600, ~1495 | Medium | Aromatic C=C bending |

| ~1360 | Strong | S=O asymmetric stretch |

| ~1170 | Strong | S=O symmetric stretch |

| ~1100 | Strong | C-O stretch |

| ~950 | Strong | S-O stretch |

| ~740 | Strong | C-Cl stretch |

| ~660 | Strong | Aromatic C-H out-of-plane bend |

Mass Spectrometry (MS)

The mass spectrum of 2-Chloroethyl p-toluenesulfonate is characterized by a molecular ion peak and several key fragment ions.

| m/z | Relative Intensity | Assignment |

| 234/236 | Moderate | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |

| 171 | High | [M - C₂H₄Cl]⁺ |

| 155 | High | [CH₃C₆H₄SO₂]⁺ |

| 91 | Very High | [C₇H₇]⁺ (Tropylium ion) |

| 65 | Moderate | [C₅H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 10-20 mg of 2-Chloroethyl p-toluenesulfonate is accurately weighed and dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

The solution is transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1.0 s.

-

Acquisition Time: 4.0 s.

-

Spectral Width: 16 ppm.

-

Temperature: 298 K.

-

¹³C NMR Spectroscopy:

-

Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Number of Scans: 1024-4096 (or more, depending on concentration).

-

Relaxation Delay: 2.0 s.

-

Acquisition Time: 1.5 s.

-

Spectral Width: 240 ppm.

-

Temperature: 298 K.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: As 2-Chloroethyl p-toluenesulfonate is a liquid at room temperature, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

Instrumentation and Data Acquisition:

-

Instrument: A Fourier-Transform Infrared Spectrometer.

-

Parameters:

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Mode: Transmittance.

-

-

A background spectrum of the clean salt plates is recorded prior to the sample analysis and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation and Data Acquisition:

-

Instrument: A mass spectrometer coupled with a gas chromatograph (GC-MS) is typically used for analysis of this compound.

-

Ionization Method: Electron Ionization (EI) at 70 eV.

Gas Chromatography (GC) Conditions:

-

Column: A non-polar capillary column (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

Mass Spectrometry (MS) Conditions:

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-450.

-

Solvent Delay: 3 minutes.

Data Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound like 2-Chloroethyl p-toluenesulfonate.

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to the Solubility of 2-Chloroethyl p-toluenesulfonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Chloroethyl p-toluenesulfonate. Due to the limited availability of specific quantitative solubility data in publicly available literature, this document focuses on summarizing the existing qualitative information, presenting the physical properties of the compound and its structural analogs, and providing detailed experimental protocols for the determination of its solubility in organic solvents.

Introduction to 2-Chloroethyl p-toluenesulfonate

2-Chloroethyl p-toluenesulfonate (also known as 2-chloroethyl tosylate) is an important bifunctional organic compound. It incorporates both a reactive tosylate leaving group and a chloroethyl moiety, making it a versatile reagent in organic synthesis, particularly in the alkylation of various nucleophiles. Understanding its solubility is critical for its effective use in reaction design, purification processes, and formulation development in various research and industrial settings.

Solubility of 2-Chloroethyl p-toluenesulfonate

Extensive searches of scientific databases and chemical supplier information did not yield quantitative solubility data for 2-Chloroethyl p-toluenesulfonate in common organic solvents. The available information is qualitative and is summarized in the table below.

Qualitative Solubility Data

| Solvent | Solubility | Reference |

| Water | Insoluble | --INVALID-LINK--[1] |

| Benzene | Soluble | --INVALID-LINK--[1] |

| Chloroform | Slightly Soluble | [ChemBK, ChemicalBook](--INVALID-LINK--, 21] |

| Methanol | Slightly Soluble | [ChemBK, ChemicalBook](--INVALID-LINK--, 21] |

Physicochemical Properties

To aid in the selection of appropriate solvents and to provide a basis for estimating solubility behavior, the key physicochemical properties of 2-Chloroethyl p-toluenesulfonate and its structurally related analogs, methyl p-toluenesulfonate and ethyl p-toluenesulfonate, are presented below.

| Property | 2-Chloroethyl p-toluenesulfonate | Methyl p-toluenesulfonate | Ethyl p-toluenesulfonate |

| Molecular Formula | C₉H₁₁ClO₃S | C₈H₁₀O₃S | C₉H₁₂O₃S |

| Molecular Weight | 234.70 g/mol | 186.23 g/mol | 200.25 g/mol |

| Appearance | Clear colorless to yellow liquid | White to yellow solid or liquid | Colorless to pale brown liquid |

| Melting Point | 157-161 °C (debatable, likely refers to a different compound or decomposition) | 25-28 °C | 29-33 °C |

| Boiling Point | 153 °C at 0.3 mmHg | 144-145 °C at 5 mmHg | 158-162 °C at 10 mmHg |

| Density | 1.294 g/mL at 25 °C | 1.234 g/mL at 25 °C | 1.174 g/mL at 25 °C |

| Refractive Index | n20/D 1.529 | n20/D 1.5172 | n20/D 1.511 |

Experimental Protocols for Solubility Determination

The following sections detail standardized methods for both the qualitative and quantitative determination of the solubility of 2-Chloroethyl p-toluenesulfonate in organic solvents.

Qualitative Solubility Determination

Objective: To rapidly assess the approximate solubility of 2-Chloroethyl p-toluenesulfonate in a range of organic solvents.

Materials:

-

2-Chloroethyl p-toluenesulfonate

-

A selection of organic solvents (e.g., acetone, acetonitrile, dichloromethane, ethyl acetate, ethanol, hexanes, toluene)

-

Small test tubes or vials (1-2 mL capacity)

-

Vortex mixer

-

Pipettes or droppers

Procedure:

-

Add approximately 20-30 mg of 2-Chloroethyl p-toluenesulfonate to a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

-

Visually inspect the solution against a contrasting background.

-

Record the observation as:

-

Soluble: The compound completely dissolves, forming a clear solution.

-

Partially Soluble: A significant portion of the compound dissolves, but some solid particles remain.

-

Slightly Soluble: Only a small amount of the compound dissolves.

-

Insoluble: No apparent dissolution of the solid is observed.

-

-

Repeat the procedure for each solvent to be tested.

Quantitative Solubility Determination (Gravimetric Method)

Objective: To determine the precise solubility of 2-Chloroethyl p-toluenesulfonate in a given solvent at a specific temperature.

Materials:

-

2-Chloroethyl p-toluenesulfonate

-

Selected organic solvent(s)

-

Scintillation vials or other sealable glass containers

-

Analytical balance

-

Constant temperature bath or shaker incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

Procedure:

-

Prepare a saturated solution by adding an excess amount of 2-Chloroethyl p-toluenesulfonate to a known volume of the solvent in a sealable vial. Ensure there is undissolved solid present.

-

Seal the vial and place it in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours), with continuous agitation to ensure saturation.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed evaporation dish to remove any undissolved microcrystals. Record the exact volume of the filtered solution.

-

Carefully evaporate the solvent from the dish in an oven or vacuum oven at a temperature below the decomposition point of 2-Chloroethyl p-toluenesulfonate.

-

Once the solvent is completely removed, allow the dish to cool to room temperature in a desiccator and then weigh it on an analytical balance.

-

Calculate the mass of the dissolved 2-Chloroethyl p-toluenesulfonate by subtracting the initial weight of the empty dish.

-

The solubility can then be expressed in various units, such as g/L, mg/mL, or mol/L.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical workflow for the determination of solubility as described in the experimental protocols.

Caption: Workflow for Qualitative Solubility Determination.

Caption: Workflow for Quantitative Solubility Determination.

References

thermodynamic properties of 2-Chloroethyl p-toluenesulfonate

An In-depth Technical Guide to the Thermodynamic Properties of 2-Chloroethyl p-toluenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the . Due to a lack of experimentally determined thermodynamic data in publicly accessible literature, this document focuses on the fundamental physical properties, detailed experimental protocols for determining key thermodynamic parameters, and theoretical estimation methods. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals who require a thorough understanding of the thermodynamic characteristics of this compound for applications in process development, safety analysis, and computational modeling.

Introduction

2-Chloroethyl p-toluenesulfonate, a member of the sulfonate ester class of organic compounds, is a significant reagent in organic synthesis, particularly in the pharmaceutical industry. Its utility as an alkylating agent necessitates a thorough understanding of its chemical and physical properties, including its thermodynamic characteristics. Thermodynamic data, such as enthalpy of formation, Gibbs free energy of formation, entropy, and heat capacity, are crucial for process design, reaction optimization, safety assessments, and computational simulations.

This guide summarizes the available physical property data for 2-Chloroethyl p-toluenesulfonate and provides detailed experimental methodologies for the determination of its key thermodynamic properties. Furthermore, it introduces computational estimation methods that can be employed in the absence of experimental data.

Physicochemical Properties of 2-Chloroethyl p-toluenesulfonate

Table 1: Physicochemical Properties of 2-Chloroethyl p-toluenesulfonate

| Property | Value | References |

| Molecular Formula | C₉H₁₁ClO₃S | [1] |

| Molecular Weight | 234.70 g/mol | |

| CAS Number | 80-41-1 | [1] |

| Appearance | Clear colorless to pale yellow liquid | [2] |

| Melting Point | Not available (often cited as a liquid at room temperature) | |

| Boiling Point | 153 °C at 0.3 mmHg | [1] |

| Density | 1.294 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.529 | |

| Flash Point | 113 °C (closed cup) | |

| Solubility | Insoluble in water; soluble in benzene, chloroform (slightly), methanol (slightly) | [1] |

Experimental Determination of Thermodynamic Properties

The following sections detail the standard experimental protocols for determining the key thermodynamic properties of organic compounds like 2-Chloroethyl p-toluenesulfonate.

Enthalpy of Formation (ΔHf°)

The standard enthalpy of formation is most commonly determined indirectly by measuring the enthalpy of combustion (ΔHc°) using bomb calorimetry.[3]

Objective: To measure the heat released during the complete combustion of 2-Chloroethyl p-toluenesulfonate.

Materials:

-

Oxygen bomb calorimeter

-

Benzoic acid (standard for calibration)

-

2-Chloroethyl p-toluenesulfonate sample

-

Fuse wire (e.g., nickel-chromium)

-

Crucible (platinum or quartz)

-

High-pressure oxygen cylinder

-

Distilled water

-

Balance (accurate to 0.1 mg)

-

Temperature measuring device (e.g., platinum resistance thermometer)

Procedure:

-

Calibration: The heat capacity of the calorimeter (Ccal) is determined by combusting a known mass of a standard substance, typically benzoic acid, for which the enthalpy of combustion is accurately known.

-

Sample Preparation: A precisely weighed sample of 2-Chloroethyl p-toluenesulfonate (typically 0.5 - 1.0 g) is placed in the crucible. A known length of fuse wire is attached to the electrodes, with the wire in contact with the sample.

-

Assembly: A small, known amount of distilled water is added to the bomb to saturate the internal atmosphere and ensure that the water formed during combustion is in the liquid state. The bomb is then sealed and purged with a small amount of oxygen before being filled with high-purity oxygen to a pressure of approximately 30 atm.

-

Calorimeter Setup: The sealed bomb is placed in the calorimeter bucket, which is filled with a precisely known mass of water. The calorimeter is assembled with the stirrer and temperature probe in place.

-

Combustion: The initial temperature of the water is recorded. The sample is then ignited by passing an electric current through the fuse wire.

-

Temperature Measurement: The temperature of the water in the calorimeter is recorded at regular intervals until a maximum temperature is reached and then begins to cool.

-

Corrections: The final temperature is corrected for heat exchange with the surroundings. Corrections are also made for the heat of combustion of the fuse wire and for the formation of nitric acid and sulfuric acid from any nitrogen and sulfur impurities in the sample or atmosphere.

-

Calculation: The enthalpy of combustion (ΔHc°) is calculated from the corrected temperature rise, the heat capacity of the calorimeter, and the mass of the sample. The standard enthalpy of formation (ΔHf°) is then calculated using Hess's Law, from the balanced combustion reaction and the known standard enthalpies of formation of the products (CO₂, H₂O, HCl, and SO₂).

Heat Capacity (Cp)

The heat capacity of a substance can be determined using Differential Scanning Calorimetry (DSC).[4]

Objective: To measure the heat capacity of 2-Chloroethyl p-toluenesulfonate as a function of temperature.

Materials:

-

Differential Scanning Calorimeter (DSC)

-

Standard material with known heat capacity (e.g., sapphire)

-

Hermetic aluminum pans and lids

-

2-Chloroethyl p-toluenesulfonate sample

-

Inert purge gas (e.g., nitrogen)

-

Balance (accurate to 0.01 mg)

Procedure:

-

Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified reference materials.

-

Baseline Measurement: An empty hermetic pan is placed in the sample position and another empty pan in the reference position. A temperature program is run to obtain a baseline heat flow signal.

-

Standard Measurement: A precisely weighed sapphire standard is placed in the sample pan. The same temperature program is run to measure the heat flow required to heat the standard.

-

Sample Measurement: A precisely weighed sample of 2-Chloroethyl p-toluenesulfonate is hermetically sealed in an aluminum pan. The same temperature program is run to measure the heat flow to the sample.

-

Calculation: The heat capacity of the sample (Cp,sample) is calculated at a given temperature using the following equation:

Cp,sample = (DSCsample / DSCstd) × (mstd / msample) × Cp,std

where:

-

DSCsample and DSCstd are the heat flow signals for the sample and standard, respectively, after baseline subtraction.

-

msample and mstd are the masses of the sample and standard.

-

Cp,std is the known heat capacity of the standard.

-

References

An In-Depth Technical Guide to 2-Chloroethyl p-toluenesulfonate: History, Discovery, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloroethyl p-toluenesulfonate, a versatile reagent in organic synthesis. The document details its physical and chemical properties, outlines established experimental protocols for its synthesis, and explores its historical context within the broader development of sulfonate chemistry.

Introduction

2-Chloroethyl p-toluenesulfonate, also known as 2-chloroethyl tosylate, is an organic compound that serves as a valuable bifunctional alkylating agent. Its structure incorporates a reactive chloroethyl group and a tosylate group, which is an excellent leaving group in nucleophilic substitution reactions. This combination of functionalities makes it a useful building block in the synthesis of a wide range of more complex molecules, particularly in the development of pharmaceuticals and other specialty chemicals. The tosyl group's ability to transform a poor leaving group (a hydroxyl group) into a highly effective one has been a cornerstone of synthetic organic chemistry for decades.

History and Discovery

The use of sulfonyl chlorides to convert alcohols into esters, thereby facilitating nucleophilic substitution, became a significant advancement in synthetic methodology. The term "tosyl" as an abbreviation for the p-toluenesulfonyl group was proposed by German chemists Kurt Hess and Robert Pfleger in 1933, suggesting that the systematic study and widespread use of this functional group gained prominence in the early 20th century.[1] It is highly probable that 2-Chloroethyl p-toluenesulfonate was first synthesized during this period of exploration into the reactivity of tosyl chloride with various alcohols, including halogenated alcohols like 2-chloroethanol.

The development of tosylates as superior leaving groups provided a milder and more selective alternative to the use of strong acids for alcohol activation, significantly expanding the toolkit of synthetic organic chemists.[2][3][4]

Physicochemical Properties

2-Chloroethyl p-toluenesulfonate is typically a clear, colorless to pale yellow liquid at room temperature. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁ClO₃S | [5] |

| Molecular Weight | 234.70 g/mol | [5] |

| CAS Number | 80-41-1 | [5] |

| Appearance | Clear colorless to pale yellow liquid | [6] |

| Boiling Point | 153 °C at 0.3 mmHg | [5] |

| Density | 1.294 g/mL at 25 °C | [5] |

| Refractive Index (n²⁰/D) | 1.529 | [5] |

| Flash Point | >113 °C (>235.4 °F) | [7] |

| Solubility | Soluble in organic solvents such as ethanol and acetone; insoluble in water. | [8] |

Experimental Protocols for Synthesis

The most common method for the preparation of 2-Chloroethyl p-toluenesulfonate involves the reaction of 2-chloroethanol with p-toluenesulfonyl chloride in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. Below are detailed experimental protocols from reputable sources.

Synthesis via Pyridine in Dichloromethane

This protocol details a common laboratory-scale synthesis of 2-Chloroethyl p-toluenesulfonate.

Reactants:

| Reactant | Molecular Weight ( g/mol ) | Quantity | Moles |

| p-Toluenesulfonyl chloride | 190.65 | 172 g | 0.902 |

| 2-Chloroethanol | 80.51 | 40.3 g | 0.501 |

| Pyridine | 79.10 | 59 g | 0.746 |

| Dichloromethane (DCM) | 84.93 | 180 mL | - |

Procedure:

-

In a 1 L round-bottom flask equipped with a magnetic stirrer, dissolve p-toluenesulfonyl chloride (172 g, 0.902 mol) and pyridine (59 g, 0.746 mol) in 180 mL of dichloromethane (DCM).

-

Cool the flask in an ice bath for approximately 5 minutes.

-

Slowly add 2-chloroethanol (40.3 g, 0.501 mol) to the cooled reaction mixture.

-

Remove the flask from the ice bath and allow it to stir at room temperature for 15 hours.

-

After the reaction is complete, pour the mixture into a 1 L separatory funnel.

-

Wash the organic layer twice with a solution of 300 mL of water and 50 mL of pyridine.

-

Subsequently, wash the organic layer with a solution of 300 mL of water and 75 mL of 36% aqueous HCl.

-

Separate the organic layer and remove the solvent under reduced pressure to yield the product as a faint yellow, thick syrup.

Expected Yield: Approximately 116 g (quantitative).

Logical Relationships in Synthesis

The synthesis of 2-Chloroethyl p-toluenesulfonate follows a logical progression of steps designed to achieve the desired esterification while managing the reaction conditions and byproducts.

Caption: Workflow for the synthesis of 2-Chloroethyl p-toluenesulfonate.

Signaling Pathway Analogy: The Role of the Tosylate Group

While 2-Chloroethyl p-toluenesulfonate is not directly involved in biological signaling pathways, its mode of action in organic synthesis can be analogized to a signaling cascade where an initial activation leads to a specific downstream effect. The tosylation of an alcohol is the "activation" step, converting a chemically inert hydroxyl group into a highly reactive tosylate ester. This "activated" molecule is then primed to react with a nucleophile to form a new chemical bond, the "downstream effect."

Caption: Analogy of tosylation to a chemical activation pathway.

Conclusion

2-Chloroethyl p-toluenesulfonate remains a relevant and useful reagent in modern organic synthesis. Its straightforward preparation from readily available starting materials, combined with the predictable and efficient reactivity of the tosylate leaving group, ensures its continued application in the construction of complex organic molecules. While the specific historical origins of this compound are not clearly documented, its development is a clear outcome of the broader advancements in physical organic chemistry that led to the widespread adoption of sulfonate esters as powerful tools for chemical transformation.

References

- 1. Tosyl group - Wikipedia [en.wikipedia.org]

- 2. fiveable.me [fiveable.me]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. p-トルエンスルホン酸2-クロロエチル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2-Chloroethyl p-toluenesulfonate, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. 2-氯乙基对甲苯磺酸酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 2-Chloroethyl p-toluenesulfonate|lookchem [lookchem.com]

An In-depth Technical Guide to 2-Chloroethyl p-toluenesulfonate: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloroethyl p-toluenesulfonate, a bifunctional organic compound, serves as a crucial reagent in synthetic organic chemistry. Its utility is primarily derived from the presence of two distinct reactive sites: a chloro group and a tosylate group. The tosylate acts as an excellent leaving group in nucleophilic substitution reactions, making the compound a potent alkylating agent for introducing a 2-chloroethyl moiety onto a variety of nucleophiles. This technical guide provides a comprehensive review of the synthesis, chemical properties, and reactivity of 2-chloroethyl p-toluenesulfonate. It further delves into its applications in the synthesis of pharmaceutically relevant compounds, particularly heterocyclic structures. Detailed experimental protocols, tabulated quantitative data, and graphical representations of key reaction pathways are presented to facilitate its practical application in a research and development setting.

Chemical Properties and Characterization

2-Chloroethyl p-toluenesulfonate is a colorless to pale yellow liquid under standard conditions. A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₁ClO₃S | |

| Molecular Weight | 234.70 g/mol | |

| CAS Number | 80-41-1 | |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 1.294 g/mL at 25 °C | |

| Boiling Point | 153 °C at 0.3 mmHg | |

| Refractive Index | n20/D 1.529 | |

| Solubility | Insoluble in water; soluble in benzene, chloroform, and methanol. | [2] |

Spectroscopic data is crucial for the unambiguous identification and purity assessment of 2-Chloroethyl p-toluenesulfonate. The following table summarizes its characteristic spectral features.

| Spectroscopic Data | |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.81 (d, 2H, J=8.3 Hz), 7.37 (d, 2H, J=8.3 Hz), 4.23 (t, 2H, J=5.9 Hz), 3.66 (t, 2H, J=5.9 Hz), 2.46 (s, 3H) |

| ¹³C NMR (CDCl₃) | Chemical shifts for aromatic carbons, the two aliphatic carbons, and the methyl carbon. |

| Infrared (IR) | Characteristic peaks for S=O stretching, C-O stretching, C-Cl stretching, and aromatic C-H bonds. |

| Mass Spectrometry (MS) | Molecular ion peak and characteristic fragmentation pattern. |

Synthesis of 2-Chloroethyl p-toluenesulfonate

The most common and efficient method for the synthesis of 2-Chloroethyl p-toluenesulfonate involves the reaction of 2-chloroethanol with p-toluenesulfonyl chloride in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures.[3][4]

Materials:

-

p-Toluenesulfonyl chloride (TsCl)

-

2-Chloroethanol

-

Pyridine

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), aqueous solution

-

Water

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 2-chloroethanol (1.0 eq) and pyridine (1.1 eq) in dichloromethane at 0 °C (ice bath), add p-toluenesulfonyl chloride (1.05 eq) portion-wise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with water, 1 M aqueous HCl solution, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

The crude product can be purified by column chromatography on silica gel if necessary, although in many cases the crude product is of sufficient purity for subsequent reactions. A 100% yield has been reported for a large-scale synthesis.[3]

// Reactants TsCl [label="p-Toluenesulfonyl\nchloride (TsCl)"]; Chloroethanol [label="2-Chloroethanol"]; Pyridine [label="Pyridine"]; DCM [label="Dichloromethane (DCM)"];

// Reaction Step Reaction [label="Reaction at 0°C to rt", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Workup Steps Workup [label="Aqueous Workup\n(HCl, NaHCO₃, Brine)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Drying [label="Drying (MgSO₄)"]; Evaporation [label="Solvent Evaporation"];

// Product Product [label="2-Chloroethyl\np-toluenesulfonate", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Connections TsCl -> Reaction; Chloroethanol -> Reaction; Pyridine -> Reaction; DCM -> Reaction; Reaction -> Workup; Workup -> Drying; Drying -> Evaporation; Evaporation -> Product; }

Caption: Synthetic workflow for 2-Chloroethyl p-toluenesulfonate.

Reactivity and Applications in Organic Synthesis

The reactivity of 2-chloroethyl p-toluenesulfonate is dominated by the exceptional leaving group ability of the tosylate group, making it a potent electrophile in SN2 reactions. This allows for the facile introduction of the 2-chloroethyl group onto a wide range of nucleophiles.

Alkylation of Amines and Synthesis of Piperazine Derivatives

2-Chloroethyl p-toluenesulfonate is a valuable reagent for the N-alkylation of primary and secondary amines. A significant application lies in the synthesis of piperazine derivatives, which are common scaffolds in many pharmaceuticals.[5][6] The reaction typically proceeds by the alkylation of an amine with 2-chloroethyl p-toluenesulfonate, followed by an intramolecular cyclization.

// Reactants Amine [label="R-NH₂ (Amine)"]; AlkylatingAgent [label="ClCH₂CH₂OTs"];

// Intermediate Intermediate [label="R-NH₂⁺-CH₂CH₂Cl\n(Alkylated Intermediate)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Product Product [label="R-NH-CH₂CH₂Cl\n(N-Chloroethyl Amine)"];

// Intramolecular Cyclization Cyclization [label="Intramolecular\nCyclization", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Piperazine [label="Piperazine Derivative", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Connections Amine -> Intermediate [label="SN2 Attack"]; AlkylatingAgent -> Intermediate; Intermediate -> Product [label="Deprotonation"]; Product -> Cyclization; Cyclization -> Piperazine; }

Caption: General scheme for amine alkylation and piperazine synthesis.

Alkylation of Phenols

Phenols can be O-alkylated using 2-chloroethyl p-toluenesulfonate in the presence of a base to deprotonate the phenolic hydroxyl group. This reaction provides access to 2-chloroethyl aryl ethers, which are versatile intermediates in organic synthesis.[1][7][8]

// Reactants Phenol [label="Ar-OH (Phenol)"]; Base [label="Base (e.g., K₂CO₃)"]; Phenoxide [label="Ar-O⁻ (Phenoxide)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; AlkylatingAgent [label="ClCH₂CH₂OTs"];

// Product Product [label="Ar-O-CH₂CH₂Cl\n(2-Chloroethyl aryl ether)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Connections Phenol -> Phenoxide; Base -> Phenoxide; Phenoxide -> Product [label="SN2 Attack"]; AlkylatingAgent -> Product; }

Caption: O-Alkylation of phenols with 2-Chloroethyl p-toluenesulfonate.

Alkylation of Thiols

Thiols, being excellent nucleophiles, readily react with 2-chloroethyl p-toluenesulfonate to form 2-chloroethyl thioethers.[9][10] This reaction is typically carried out in the presence of a mild base to generate the more nucleophilic thiolate anion.

// Reactants Thiol [label="R-SH (Thiol)"]; Base [label="Base"]; Thiolate [label="R-S⁻ (Thiolate)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; AlkylatingAgent [label="ClCH₂CH₂OTs"];

// Product Product [label="R-S-CH₂CH₂Cl\n(2-Chloroethyl thioether)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Connections Thiol -> Thiolate; Base -> Thiolate; Thiolate -> Product [label="SN2 Attack"]; AlkylatingAgent -> Product; }

Caption: S-Alkylation of thiols with 2-Chloroethyl p-toluenesulfonate.

Toxicology and Safety Information

2-Chloroethyl p-toluenesulfonate is classified as harmful if swallowed. It is also an eye irritant. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

| Toxicological Data | |

| Oral LD50 (Rat) | 498 mg/kg |

| Hazard Statements | H302: Harmful if swallowed. |

| Precautionary Statements | P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P330: Rinse mouth.P501: Dispose of contents/container to an approved waste disposal plant. |

Conclusion

2-Chloroethyl p-toluenesulfonate is a versatile and highly effective bifunctional reagent for the introduction of the 2-chloroethyl group into a variety of organic molecules. Its straightforward synthesis and potent alkylating ability, driven by the excellent leaving group properties of the tosylate moiety, make it an invaluable tool for synthetic chemists. The applications of this reagent in the construction of key pharmaceutical intermediates, particularly piperazine derivatives, underscore its importance in drug discovery and development. A thorough understanding of its reactivity, coupled with appropriate safety precautions, enables its efficient and safe utilization in the laboratory.

References

- 1. US4453004A - Process for the alkylation of phenolic compounds - Google Patents [patents.google.com]

- 2. PubChemLite - 2-chloroethyl p-toluenesulfonate (C9H11ClO3S) [pubchemlite.lcsb.uni.lu]

- 3. Synthesis routes of 2-Chloroethyl p-toluenesulfonate [benchchem.com]

- 4. prepchem.com [prepchem.com]

- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. data.epo.org [data.epo.org]

- 8. Alkylation of phenol: a mechanistic view - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 10. Monoterpene Thiols: Synthesis and Modifications for Obtaining Biologically Active Substances - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of 2-Chloroethyl p-toluenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Chloroethyl p-toluenesulfonate is a chemical compound possessing the structural features of a bifunctional alkylating agent. Its mechanism of action is predicated on its ability to form covalent bonds with nucleophilic moieties in biological macromolecules. The presence of two reactive sites—the carbon atom bearing the tosylate leaving group and the carbon atom bearing the chloro leaving group—theoretically allows for the formation of cross-links, a hallmark of many cytotoxic anticancer agents. However, while its chemical properties suggest potential for biological alkylation, in vivo studies have indicated a lack of significant antitumor activity for 2-chloroethyl arenesulfonates in certain models. This guide provides a comprehensive analysis of the putative mechanism of action of 2-Chloroethyl p-toluenesulfonate, drawing comparisons with structurally related alkylating agents. It also furnishes detailed experimental protocols that can be employed to investigate its biological activity and presents available quantitative data.

Core Mechanism of Action: A Putative Pathway

The primary mechanism of action of 2-Chloroethyl p-toluenesulfonate is proposed to be through the alkylation of nucleophilic sites on cellular macromolecules, with DNA being the principal target for cytotoxic effects. This process is facilitated by the presence of a good leaving group, the p-toluenesulfonate (tosylate) group, and a subsequent reactive site involving the chloro group.

Initial Alkylation Event

The process is initiated by the nucleophilic attack of a biological molecule on the ethyl group of 2-Chloroethyl p-toluenesulfonate. The tosylate anion is an excellent leaving group, making the carbon to which it is attached highly electrophilic and susceptible to attack. Nucleophilic centers in DNA, particularly the N7 position of guanine, are common targets for such alkylating agents. This initial reaction results in a mono-alkylated adduct.

Formation of Interstrand Cross-links

Following the initial alkylation, the second reactive site, the 2-chloroethyl group, can participate in a subsequent reaction. An intramolecular cyclization can occur, forming a strained, three-membered aziridinium-like ring, or a direct intermolecular reaction can take place. This second reaction can involve another nucleophilic site on a different DNA strand, leading to the formation of a highly cytotoxic interstrand cross-link (ICL). These ICLs physically block DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis. It is this bifunctional alkylating capability that is central to the cytotoxic potential of many chemotherapeutic agents.

Data Presentation

Currently, there is a notable absence of publicly available quantitative data regarding the cytotoxic (e.g., IC50 values) or specific biochemical reactivity (e.g., reaction rate constants with nucleophiles) of 2-Chloroethyl p-toluenesulfonate. However, toxicological data is available.

Table 1: Toxicological Data for 2-Chloroethyl p-toluenesulfonate

| Parameter | Species | Route of Administration | Value | Reference |

| LD50 | Rat | Oral | 498 mg/kg | [1] |

Table 2: Antitumor Activity Screening Data for 2-Chloroethyl Arenesulfonates

| Compound Class | Cancer Model | Activity | Reference |

| 2-Chloroethyl arenesulfonates | P388 leukemia in mice | Inactive | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for elucidating the precise mechanism of action of 2-Chloroethyl p-toluenesulfonate.

Assessment of Alkylating Activity using the NBP Assay

The reaction with 4-(p-nitrobenzyl)pyridine (NBP) is a well-established colorimetric method to assess the alkylating potential of a compound.

-

Materials : 2-Chloroethyl p-toluenesulfonate, 4-(p-nitrobenzyl)pyridine (NBP), suitable buffer (e.g., phosphate buffer, pH 7.4), organic solvent (e.g., acetone or methanol), spectrophotometer.

-

Procedure :

-

Prepare a stock solution of 2-Chloroethyl p-toluenesulfonate in a suitable organic solvent.

-

Prepare a solution of NBP in the same solvent.

-

In a reaction vessel, combine the NBP solution with the buffer.

-

Initiate the reaction by adding a known concentration of the 2-Chloroethyl p-toluenesulfonate stock solution.

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period.

-

At various time points, quench the reaction by adding a strong base (e.g., sodium hydroxide) to develop the color.

-

Measure the absorbance of the resulting colored product at its maximum wavelength (typically around 540-560 nm) using a spectrophotometer.

-

The rate of color formation is proportional to the alkylating activity of the compound. A rate constant can be determined by plotting absorbance against time.[3][4]

-

In Vitro Cytotoxicity Assay (MTT or Clonogenic Assay)

To determine the cytotoxic effects of 2-Chloroethyl p-toluenesulfonate on cancer cell lines.

-

Materials : Human cancer cell lines (e.g., a panel including leukemia, lung, and colon cancer lines), complete cell culture medium, 96-well plates, 2-Chloroethyl p-toluenesulfonate, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization solution (e.g., DMSO or acidified isopropanol), plate reader.

-

Procedure :

-

Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of 2-Chloroethyl p-toluenesulfonate in complete culture medium.

-

Treat the cells with the various concentrations of the compound and include untreated controls.

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals by adding the solubilization solution.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

-

DNA Interstrand Cross-linking Analysis (Comet Assay)

The comet assay (single-cell gel electrophoresis) can be adapted to detect DNA interstrand cross-links.

-

Materials : Treated and untreated cells, low melting point agarose, lysis buffer, electrophoresis buffer, DNA staining dye (e.g., SYBR Green or propidium iodide), fluorescence microscope with appropriate software.

-

Procedure :

-

Embed treated and untreated cells in low melting point agarose on microscope slides.

-

Lyse the cells to remove membranes and proteins, leaving the DNA.

-

Subject the slides to electrophoresis under denaturing conditions. DNA with cross-links will migrate slower than control DNA.

-

To specifically detect ICLs, a denaturing step (e.g., high pH) is followed by a period of renaturation. Cross-linked DNA will renature more efficiently and thus migrate even slower.

-

Stain the DNA and visualize using a fluorescence microscope.

-

Quantify the extent of DNA migration (the "comet tail") using image analysis software. A reduction in tail length compared to controls indicates the presence of cross-links.

-

Cell Cycle Analysis by Flow Cytometry

To determine if the compound induces cell cycle arrest.

-

Materials : Treated and untreated cells, phosphate-buffered saline (PBS), ethanol for fixation, RNase A, propidium iodide (PI) staining solution, flow cytometer.

-

Procedure :

-

Harvest cells after treatment with 2-Chloroethyl p-toluenesulfonate for various time points.

-

Wash the cells with PBS and fix them in cold 70% ethanol.

-

Rehydrate the cells in PBS and treat with RNase A to remove RNA.

-

Stain the cellular DNA with propidium iodide.

-

Analyze the DNA content of the cells using a flow cytometer.

-

The resulting histograms will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle, revealing any drug-induced arrest at specific checkpoints.

-

Apoptosis Assay (Annexin V/PI Staining)

To determine if the compound induces programmed cell death.

-

Materials : Treated and untreated cells, Annexin V-FITC (or another fluorophore), propidium iodide (PI), binding buffer, flow cytometer.

-

Procedure :

-

Harvest cells after treatment.

-

Wash the cells with PBS.

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

-

Analyze the stained cells by flow cytometry.

-

The results will differentiate between viable cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V- and PI-positive).

-

Mandatory Visualizations

Caption: Putative bifunctional alkylation of DNA by 2-Chloroethyl p-toluenesulfonate.

Caption: Workflow for investigating the biological activity of 2-Chloroethyl p-toluenesulfonate.

Conclusion

2-Chloroethyl p-toluenesulfonate is a bifunctional molecule with the chemical characteristics of an alkylating agent. Its putative mechanism of action involves the alkylation of nucleophilic sites in DNA, potentially leading to the formation of cytotoxic interstrand cross-links. However, the lack of reported antitumor activity in arenesulfonate analogs suggests that its in vivo efficacy may be limited. The provided experimental protocols offer a roadmap for a thorough investigation into its biological effects. Further research is required to quantify its reactivity, determine its cytotoxic potential against a range of cancer cell lines, and elucidate the specific cellular responses it may trigger. This would clarify whether 2-Chloroethyl p-toluenesulfonate or its derivatives could have utility in specific therapeutic contexts or serve as valuable research tools for studying DNA damage and repair.

References

- 1. chembk.com [chembk.com]

- 2. 2-haloethylating agents for cancer chemotherapy. 2-haloethyl sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of reaction rate constants for alkylation of 4-(p-nitrobenzyl) pyridine by different alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Potential of the NBP method for the study of alkylation mechanisms: NBP as a DNA-model - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safety and Handling of 2-Chloroethyl p-toluenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides critical safety information and detailed handling protocols for 2-Chloroethyl p-toluenesulfonate (CAS No. 80-41-1). Adherence to these guidelines is essential to ensure a safe laboratory environment and to mitigate the potential hazards associated with this chemical.

Hazard Identification and Classification

2-Chloroethyl p-toluenesulfonate is classified as harmful if swallowed.[1][2][3][4][5] It is essential to understand the potential hazards before handling this compound.

GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2][5] |

| Eye Irritation | Category 2B | Causes eye irritation[4] |

Signal Word: Warning[1][2][4][5][6]

Pictogram:

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of a substance is crucial for its safe handling and storage.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₁ClO₃S | [4][7][8] |

| Molecular Weight | 234.7 g/mol | [4][6][9] |

| Appearance | Clear colorless to yellow liquid | [1][7][8] |

| Odor | Odorless | [2][3] |

| Boiling Point | 153 °C @ 0.3 mmHg | [2][7][9] |